Cas no 82113-66-4 (Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-)

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- structure
82113-66-4 structure
Nombre del producto:Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-
Número CAS:82113-66-4
MF:C5H9F6NO4S2Si
Megavatios:353.335180997849
MDL:MFCD10566930
CID:708288
PubChem ID:87560226

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Propiedades químicas y físicas

Nombre e identificación

    • Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-
    • 1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide
    • N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
    • [Bis(trifluoromethanesulfonyl)amino]trimethylsilane
    • [CF3SO2]2NSiMe3
    • N-(trimethylsilyl)bis(trifluoromethylsulfonyl)imide
    • N-trimethylsilyl bis(trifluoromethanesufonyl)imide
    • TMS Triflimide
    • 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide (ACI)
    • (Bis(trifluoromethylsulfonyl)amino)trimethylsilane
    • 1,1,1-TRIFLUORO-N-TRIFLUOROMETHANESULFONYL-N-(TRIMETHYLSILYL)METHANESULFONAMIDE
    • SCHEMBL460105
    • T72970
    • AS-69066
    • AKOS037646475
    • N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)amine
    • 82113-66-4
    • T2392
    • SY045618
    • MFCD10566930
    • MLIRNWUYOYIGBZ-UHFFFAOYSA-N
    • C5H9F6NO4S2Si
    • Tf2NSiMe3
    • DTXSID70451929
    • N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, >/=97%
    • MDL: MFCD10566930
    • Renchi: 1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3
    • Clave inchi: MLIRNWUYOYIGBZ-UHFFFAOYSA-N
    • Sonrisas: O=S(C(F)(F)F)(N(S(C(F)(F)F)(=O)=O)[Si](C)(C)C)=O

Atributos calculados

  • Calidad precisa: 352.96500
  • Masa isotópica única: 352.96464562g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 19
  • Cuenta de enlace giratorio: 5
  • Complejidad: 487
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Superficie del Polo topológico: 88.3Ų
  • Carga superficial: 0
  • Xlogp3: nothing

Propiedades experimentales

  • Color / forma: Light yellow yellow red transparent liquid
  • Denso: 1.543
  • Punto de ebullición: 115°C/2mmHg(lit.)
  • Punto de inflamación: 97.1°C
  • índice de refracción: 1.405
  • PSA: 88.28000
  • Logp: 3.98410
  • Disolución: Not determined

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Información de Seguridad

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D760103-5g
N-(TRIMETHYLSILYL)BIS(TRIFLUOROMETHANESULFONYL)IMIDE
82113-66-4 97.0%
5g
$315 2024-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1234348-5g
1,1,1-Trifluoro-N-((trifluoromethyl)sulfonyl)-N-(trimethylsilyl)methanesulfonamide
82113-66-4 97%
5g
¥1464 2023-04-13
abcr
AB252283-1g
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, 95%; .
82113-66-4 95%
1g
€112.00 2025-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X70085-1g
N-(TRimethylsilyl)bis(trifluoromethanesulfonyl)imide
82113-66-4 ≥97%
1g
¥508.0 2023-09-05
Ambeed
A752811-1g
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
82113-66-4 95%
1g
$105.0 2025-02-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N866689-1g
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
82113-66-4 ≥97%
1g
¥629.00 2022-09-28
eNovation Chemicals LLC
D760103-25g
N-(TRIMETHYLSILYL)BIS(TRIFLUOROMETHANESULFONYL)IMIDE
82113-66-4 97.0%
25g
$860 2024-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-476215-1 g
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide,
82113-66-4
1g
¥1,158.00 2023-07-10
abcr
AB252283-5g
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, 95%; .
82113-66-4 95%
5g
€310.70 2025-02-15
1PlusChem
1P00G54A-5g
N-(TRIMETHYLSILYL)BIS(TRIFLUOROMETHANESULFONYL)IMIDE
82113-66-4 >97.0%(T)
5g
$268.00 2025-02-27

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 rt
Referencia
Trimethylsilyl bis(trifluoromethanesulfonyl)imide as a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction
Mathieu, Benoit; et al, Tetrahedron, 2002, 58(41), 8219-8226

Synthetic Routes 2

Condiciones de reacción
Referencia
1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide
Boxer, Matthew Brian, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
Non-metal with metal behavior: metal-free coordination-insertion ring-opening polymerization
Wang, Xin; et al, Chemical Science, 2021, 12(32), 10732-10741

Synthetic Routes 4

Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
Electrophilic Addition and Substitution Reactions of Bis((trifluoromethyl)sulfonyl)amide and Its N-Chloro Derivative
Vij, Ashwani; et al, Inorganic Chemistry, 1994, 33(15), 3281-8

Synthetic Routes 5

Condiciones de reacción
Referencia
1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide
Boxer, Matthew Brian, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

Synthetic Routes 6

Condiciones de reacción
1.1 1 h, rt
Referencia
Silylium-Catalyzed Alkynylation and Etherification Reactions of Benzylic Acetates
Rubial, Belen ; et al, European Journal of Organic Chemistry, 2022, 2022(26),

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid ;  0.01 torr, 90 °C; 0 °C
2.1 1 h, rt
Referencia
Silylium-Catalyzed Carbon-Carbon Coupling of Alkynylsilanes with (2-Bromo-1-methoxyethyl)arenes: Alternative Approaches
Rubial, Belen; et al, European Journal of Organic Chemistry, 2018, 2018(45), 6194-6198

Synthetic Routes 8

Condiciones de reacción
1.1 Solvents: Toluene ;  rt; 20 min, rt
Referencia
User Friendly Synthesis of Vogel's Silyl Sulfinate and its Application in Quantitative GC-MS Analysis
Novosjolova, Irina; et al, Phosphorus, 2015, 190(8), 1251-1256

Synthetic Routes 9

Condiciones de reacción
1.1 Solvents: Dichloromethane
Referencia
Crucial role of the ligand of silyl Lewis acid in the Mukaiyama aldol reaction
Ishihara, Kazuaki; et al, Chemical Communications (Cambridge, 2002, (15), 1564-1565

Synthetic Routes 10

Condiciones de reacción
1.1 1 h, rt
Referencia
Silylium-Catalyzed Carbon-Carbon Coupling of Alkynylsilanes with (2-Bromo-1-methoxyethyl)arenes: Alternative Approaches
Rubial, Belen; et al, European Journal of Organic Chemistry, 2018, 2018(45), 6194-6198

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  0.1 mbar, 90 °C
2.1 1 h, rt
Referencia
Silylium-Catalyzed Alkynylation and Etherification Reactions of Benzylic Acetates
Rubial, Belen ; et al, European Journal of Organic Chemistry, 2022, 2022(26),

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Raw materials

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Preparation Products

Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)- Literatura relevante

Artículos recomendados

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82113-66-4)Methanesulfonamide,1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)-
A1207168
Pureza:99%
Cantidad:5g
Precio ($):329.0